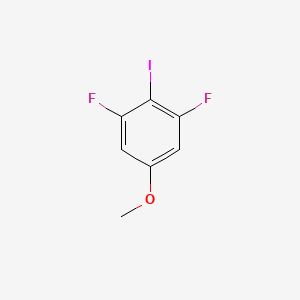

1,3-Difluoro-2-iodo-5-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-2-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEHWALQPZFYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene

This compound is a polyfunctionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique arrangement of substituents—two deactivating but ortho-, para-directing fluorine atoms, a meta-directing methoxy group, and a highly versatile iodine atom—makes it a strategic building block for constructing complex molecular architectures. Particularly in the fields of medicinal chemistry and materials science, the incorporation of fluorinated motifs is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key identifiers and characteristics for this compound.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1140622-69-0 | Apollo Scientific[3] |

| Molecular Formula | C₇H₅F₂IO | PubChem[2] |

| Molecular Weight | 270.01 g/mol | PubChem[2] |

| MDL Number | MFCD20040388 | Apollo Scientific[3] |

| Purity | Typically ≥95% | Apollo Scientific[3] |

| Canonical SMILES | COC1=CC(=C(C(=C1)F)I)F | PubChem[2] |

| InChI Key | YWGYXAFWYVCRLH-UHFFFAOYSA-N | PubChem[2] |

Predicted Spectroscopic Signatures

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its NMR signatures, which are critical for reaction monitoring and structural confirmation.

-

¹H NMR: Two distinct aromatic proton signals would be expected, each appearing as a doublet of doublets (dd) due to coupling with the two non-equivalent fluorine atoms. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm.

-

¹⁹F NMR: Two signals would be anticipated for the two non-equivalent fluorine atoms. Each signal would be split by the other fluorine and by the adjacent aromatic protons.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the iodine atom would be found at a relatively low field (around 90-100 ppm), while the carbons bonded to fluorine would exhibit large C-F coupling constants.

PART 2: Synthesis and Reaction Chemistry

Synthetic Strategy: Directed Ortho-Metalation and Iodination

A common and effective method for the regioselective introduction of an iodine atom onto a substituted aromatic ring is through directed ortho-metalation, followed by quenching with an iodine source. The methoxy group in the precursor, 3,5-difluoroanisole, is a potent directed metalation group (DMG), guiding lithiation to the C2 position.

Caption: Synthetic workflow via directed ortho-metalation and iodination.

This protocol is adapted from established procedures for the iodination of similar aromatic compounds.[4]

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-difluoroanisole (1.0 eq.) and anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by TLC if desired.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C dropwise. The characteristic dark color of iodine should dissipate upon addition.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine, followed by water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is the most labile site for transformation, making the molecule an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents to form a new organometallic species, which can then be reacted with various electrophiles.

Caption: Role as a versatile substrate in cross-coupling reactions.

PART 3: Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. This compound possesses several hazards that require appropriate safety precautions.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Some suppliers also list H302 (Harmful if swallowed).[5][6]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Avoid prolonged or repeated contact.[8]

-

Respiratory Protection: If working outside of a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator is recommended.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a strategically designed building block that offers a reliable handle for molecular elaboration through its reactive C-I bond. The presence of fluorine and methoxy substituents provides additional tools for fine-tuning the electronic and physical properties of target molecules. Its straightforward synthesis and versatile reactivity make it a valuable component in the toolbox of synthetic chemists, particularly those engaged in the design and discovery of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is essential when handling this irritant compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67555893, this compound. Retrieved from [Link]

- Tarasov, E., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177689429, 2,3-Difluoro-1-iodo-4,5-dimethoxybenzene. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 5-Chloro-1,3-difluoro-2-methoxybenzene. Retrieved from [Link]

-

AOBChem USA. (n.d.). 1,3-difluoro-5-iodo-2-(methoxymethoxy)benzene. Retrieved from [Link]

- Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Org. Synth., 102, 315–334.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

- Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.

-

The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

-

Quantitative 1H-NMR spectrum, 500 MHz, DMSO-d6. (n.d.). Retrieved from [Link]

- Campos, J. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1).

-

ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]

-

BioWorld. (2014). Repurposing study suggests potential of known compounds against EBV. Retrieved from [Link]

-

BioWorld. (2006). Taisho patent describes compounds with potential for the treatment for renal disorders, etc. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | C7H5F2IO | CID 67555893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1140622-69-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. achmem.com [achmem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1,3-Difluoro-2-iodo-5-methoxybenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Difluoro-2-iodo-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern—an electron-donating methoxy group, two deactivating but ortho-, para-directing fluorine atoms, and a versatile iodine handle—makes it an invaluable scaffold for constructing complex molecular architectures. The iodine atom, in particular, serves as a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse substituents.[4] This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques required for its unambiguous characterization, grounded in established chemical principles.

Part 1: Synthesis Methodology

The synthesis of this compound is most effectively achieved through the regioselective electrophilic aromatic iodination of its precursor, 3,5-difluoroanisole.

Synthetic Strategy: The Logic of Regioselectivity

The core of this synthesis is a classic electrophilic aromatic substitution.[5][6] The regiochemical outcome is governed by the cumulative directing effects of the substituents on the starting material, 3,5-difluoroanisole.

-

Methoxy Group (-OCH₃): This is a powerful activating and ortho-, para-directing group due to the resonance donation of its oxygen lone pairs into the aromatic ring.[5]

-

Fluorine Atoms (-F): While electronegative and inductively deactivating, halogens are also ortho-, para-directing through resonance.

The position to be iodinated (C2) is ortho to the strongly activating methoxy group and flanked by the two fluorine atoms. The directing power of the methoxy group overwhelmingly favors substitution at the ortho position, leading to a highly regioselective reaction with the iodine electrophile targeting the C2 position.

Recommended Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol utilizes N-Iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of trifluoroacetic acid (TFA). This method is favored for its mild conditions, high yields, and excellent regioselectivity for electron-rich arenes.[7]

Experimental Protocol

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroanisole (1.44 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Dissolve the starting material in 20 mL of acetonitrile.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) to the solution in one portion.

-

Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv.) to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature (approx. 20-25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford this compound as a pure solid or oil.

Causality Behind Experimental Choices

-

N-Iodosuccinimide (NIS): NIS is a convenient and solid source of an electrophilic iodine ("I⁺"). It is easier to handle and often more selective than molecular iodine (I₂).[7]

-

Trifluoroacetic Acid (TFA): The strong acid catalyst protonates NIS, making it a much more potent electrophile, which accelerates the reaction with the moderately activated aromatic ring.[7]

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Aqueous Workup: The sodium thiosulfate wash removes unreacted iodine and NIS. The sodium bicarbonate wash removes the TFA catalyst, and the brine wash helps to remove residual water from the organic phase.

Part 2: Structural Characterization and Data Analysis

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of standard analytical techniques.

Caption: Overall workflow from synthesis to structural validation.

Spectroscopic Data Summary

The following table summarizes the expected data from the primary characterization techniques.

| Technique | Expected Observations |

| ¹H NMR | ~6.7 ppm (dd, 2H): Aromatic protons. The splitting pattern (doublet of doublets) arises from coupling to both fluorine atoms. ~3.9 ppm (s, 3H): Methoxy group protons. |

| ¹³C NMR | ~160 ppm (dd): C-F carbons (C1, C3). ~158 ppm (t): C-OCH₃ carbon (C5). ~110 ppm (m): Aromatic C-H carbons (C4, C6). ~95 ppm (t): C-I carbon (C2). ~56 ppm: Methoxy carbon (-OCH₃). |

| ¹⁹F NMR | A single signal is expected for the two chemically equivalent fluorine atoms. |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z 270. |

| IR Spectroscopy | ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2960 cm⁻¹: sp³ C-H stretch (methoxy). ~1600 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Aryl-O asymmetric stretch. ~1050 cm⁻¹: Aryl-O symmetric stretch. ~1100-1300 cm⁻¹: C-F stretch. |

Interpreting the Data: A Self-Validating System

Caption: Logical flow from analytical data to structure confirmation.

-

¹H NMR Spectroscopy: The presence of two aromatic protons and three methoxy protons confirms the basic structure. The complex splitting of the aromatic signal is a key indicator of coupling to the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The number of signals confirms the symmetry of the molecule. The characteristic downfield shifts for carbons attached to fluorine and the upfield shift for the carbon bearing the iodine atom are diagnostic. Large coupling constants (J_CF) are definitive proof of C-F bonds.

-

Mass Spectrometry (MS): The molecular ion peak at the correct mass-to-charge ratio provides unequivocal evidence of the elemental composition and confirms the successful iodination.

-

Infrared (IR) Spectroscopy: While less definitive for overall structure, the IR spectrum confirms the persistence of the anisole functional group (strong C-O stretches) and the presence of the aromatic ring and C-F bonds.[8][9]

Applications in Drug Discovery and Development

Aryl iodides like this compound are highly valued in drug discovery.[10] They serve as versatile intermediates for introducing complexity through cross-coupling reactions. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, a strategy widely employed in modern medicinal chemistry. This specific building block allows for the exploration of chemical space around a metabolically robust, fluorinated anisole core.

References

- Fiveable. (n.d.). Aromatic Iodination Definition.

- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

- Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.

- JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.

- Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi, eGrove.

- Kaszynski, P., & Bodine, K. D. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- Bartleby.com. (n.d.). IR Spectrum Of Anisole.

- ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture.

- PubChem. (n.d.). This compound.

- Apollo Scientific. (n.d.). This compound.

- Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands.

- ChemicalBook. (2023). This compound.

- BenchChem. (2025). Application of 3-Iodooxetane in Fragment-Based Drug Discovery.

Sources

- 1. This compound | C7H5F2IO | CID 67555893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1140622-69-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1140622-69-0 [chemicalbook.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 9. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data for 1,3-Difluoro-2-iodo-5-methoxybenzene: A Technical Impasse

A comprehensive search for experimental spectroscopic data for 1,3-Difluoro-2-iodo-5-methoxybenzene has revealed a significant gap in publicly available scientific literature and databases. Despite the compound being listed by several chemical suppliers, detailed experimental spectra including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not readily accessible. This technical guide, therefore, addresses the current state of available information and outlines the methodologies that would be employed for a full spectroscopic characterization of this compound.

While the synthesis and application of various substituted fluoro-iodo-anisoles are documented in chemical literature, specific and detailed spectral characterization for the this compound isomer is notably absent. This situation presents a challenge for researchers and drug development professionals who rely on such data for structural verification, quality control, and further research.

This guide will proceed by outlining the theoretical expectations for the spectroscopic data of this compound, based on the known effects of its constituent functional groups. Furthermore, it will provide detailed, field-proven experimental protocols for acquiring the necessary NMR, MS, and IR data, should a sample of the compound be available.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is foundational to predicting its spectroscopic behavior. The interplay between the electron-withdrawing fluorine and iodine atoms, and the electron-donating methoxy group on the benzene ring, will create a unique electronic environment that governs its spectral signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. In the absence of experimental data, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct aromatic proton signals and one signal for the methoxy group.

-

Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will likely appear as distinct multiplets. The proton at C-6 will be coupled to the adjacent fluorine at C-1, and the proton at C-4 will be coupled to the adjacent fluorine at C-3. Long-range couplings to other fluorine atoms may also be observed.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected for the methoxy group, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bonded to iodine will be significantly shielded (lower ppm value) due to the heavy atom effect.

-

Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-60 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms.

-

Fluorine Signals: Two distinct signals are expected for the two fluorine atoms at C-1 and C-3, as they are in different chemical environments. These signals will likely appear as multiplets due to coupling with the aromatic protons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H-4) | 6.5 - 7.0 | Doublet of doublets | JH-F, JH-H |

| ¹H (H-6) | 6.5 - 7.0 | Doublet of doublets | JH-F, JH-H |

| ¹H (-OCH₃) | 3.8 - 4.0 | Singlet | - |

| ¹³C (C-1) | 155 - 165 | Doublet | ¹JC-F ≈ 240-260 |

| ¹³C (C-2) | 85 - 95 | Singlet | - |

| ¹³C (C-3) | 155 - 165 | Doublet | ¹JC-F ≈ 240-260 |

| ¹³C (C-4) | 100 - 110 | Doublet | ²JC-F |

| ¹³C (C-5) | 160 - 170 | Singlet | - |

| ¹³C (C-6) | 100 - 110 | Doublet | ²JC-F |

| ¹³C (-OCH₃) | 55 - 60 | Singlet | - |

| ¹⁹F (F-1) | -100 to -120 | Multiplet | |

| ¹⁹F (F-3) | -100 to -120 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₅F₂

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene (CAS Number: 1140622-69-0)

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-Difluoro-2-iodo-5-methoxybenzene, registered under CAS number 1140622-69-0. This polysubstituted aromatic compound is a valuable and versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing fluorine atoms, a sterically demanding iodine atom, and an electron-donating methoxy group offers a nuanced platform for the construction of complex molecular architectures. This guide will delve into its physicochemical properties, primary applications with a focus on cross-coupling reactions, and detailed, field-proven experimental protocols. The content herein is designed to empower researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Initially, it is critical to address a potential point of confusion in various chemical databases. While some initial sources have erroneously associated CAS number 1140622-69-0 with 2-Chloro-6-fluorobenzoic acid, authoritative chemical registries, including PubChem and major chemical suppliers, definitively identify it as This compound [1]. The latter is a distinct chemical entity with the molecular formula C₇H₅F₂IO.

The strategic placement of substituents on the benzene ring dictates the compound's reactivity. The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions. The two fluorine atoms, positioned meta to each other, significantly influence the electronic properties of the ring, enhancing its electrophilicity and modulating the reactivity of the other positions. The methoxy group, a moderate electron-donating group, further nuances the electronic landscape of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1140622-69-0 | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.01 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Boiling Point | Estimated: 240 - 260 °C | [2] |

| Melting Point | Not available | |

| Density | Estimated: 1.4 - 1.6 g/cm³ | [2] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | [2] |

| Purity (Typical) | ≥95% | [3] |

Note: Some physical properties are estimated based on structurally similar compounds due to a lack of experimentally determined data in publicly available literature.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of highly substituted aromatic compounds. The presence of the iodo group makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[4].

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive in the oxidative addition step of palladium-catalyzed cycles. This reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.

Diagram 1: General Scheme of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling workflow.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. Given the structure of this compound, this reaction can be employed to introduce a wide variety of aryl or vinyl substituents at the 2-position, leading to the synthesis of complex biaryl systems. These biaryl motifs are prevalent in many biologically active molecules.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. This reaction is invaluable for constructing rigid molecular scaffolds and for the synthesis of conjugated enynes and arylalkynes, which are important components of natural products and functional materials[5][6]. The use of this compound in a Sonogashira coupling would allow for the introduction of an alkynyl group, a versatile functional handle for further transformations.

Experimental Protocols

The following section provides detailed, generalized protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.

Synthesis of this compound

A plausible synthetic route to the title compound involves the iodination of a corresponding difluoroanisole precursor. The following is a generalized procedure based on common iodination methods for activated aromatic rings.

Diagram 2: Retrosynthetic Analysis and Forward Synthesis

Caption: Synthetic approach to the target compound.

Protocol 1: Iodination of 1,3-Difluoro-5-methoxybenzene

-

Materials:

-

1,3-Difluoro-5-methoxybenzene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-Difluoro-5-methoxybenzene (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram 3: Suzuki-Miyaura Coupling Workflow

Caption: Step-by-step Suzuki-Miyaura coupling process.

Protocol 2: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a key characterization technique for this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling, and further split by coupling to adjacent protons.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system[3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 1140622-69-0) is a strategically substituted aromatic building block with significant potential in synthetic organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable precursor for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties, applications, and handling, empowering researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

1H, 19F, and 13C Analysis in Under Two Minutes . (2019, October 22). AZoM. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry . (n.d.). Retrieved from [Link]

-

This compound | C7H5F2IO | CID 67555893 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier . (n.d.). Alchemist. Retrieved from [Link]

-

1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem . (n.d.). PubChem. Retrieved from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . (2016). JMU Scholarly Commons. Retrieved from [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository . (2019, February 23). Loughborough University Research Repository. Retrieved from [Link]

- Fluorine NMR. (n.d.).

-

Sonogashira Coupling - Chemistry LibreTexts . (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones | Request PDF . (2025, August 6). ResearchGate. Retrieved from [Link]

-

Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects | Request PDF . (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 886762-68-1|1,3-Difluoro-5-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,3-Difluoro-2-iodo-5-methoxybenzene. It is a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol for its preparation, explores its reactivity in key cross-coupling reactions, and discusses its potential applications in the development of novel therapeutics. Safety protocols for the handling and storage of this organoiodine compound are also outlined to ensure safe laboratory practices.

Introduction

This compound, a polysubstituted aromatic compound, has emerged as a significant intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a methoxy group, offers a versatile platform for the introduction of diverse functionalities. The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated building blocks highly sought after in pharmaceutical research.[1][2] The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide aims to provide researchers with a detailed understanding of the properties and utility of this compound, facilitating its effective application in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is paramount for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1140622-69-0 | [4][5] |

| Molecular Formula | C₇H₅F₂IO | [6] |

| Molecular Weight | 270.01 g/mol | [6] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 3,5-difluoroanisole. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the fluorine atoms direct the incoming electrophile to the ortho and para positions. The steric hindrance from the two fluorine atoms favors iodination at the less hindered C2 position.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is a general guideline based on established methods for the iodination of activated aromatic compounds.[2] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3,5-Difluoroanisole

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid

-

Acetic Anhydride

-

Sodium sulfite (Na₂SO₃) solution

-

Ice

-

Deionized water

-

Appropriate organic solvent for recrystallization (e.g., ethanol, hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroanisole in a mixture of acetic acid and acetic anhydride.

-

Add iodine and iodic acid to the solution and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.

-

Heat the reaction mixture to 45-50 °C and maintain this temperature for two hours.

-

Allow the reaction to cool to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing an ice-water mixture and a solution of sodium sulfite to quench any unreacted iodine.

-

Collect the precipitated crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry.

-

Purify the crude product by recrystallization from a suitable solvent.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. While experimental spectra for this compound are not widely published, the following are predicted chemical shifts and fragmentation patterns based on the analysis of similar structures.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting due to coupling with each other and with the fluorine atoms.

-

Aromatic Protons (H-4, H-6): Expected in the range of δ 6.5-7.5 ppm. These protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

-

Methoxy Protons (-OCH₃): Expected as a singlet in the range of δ 3.8-4.0 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached substituents.[5]

-

C-I: Expected in the range of δ 80-100 ppm.

-

C-F: Expected in the range of δ 150-170 ppm, appearing as doublets due to C-F coupling.

-

C-OCH₃: The carbon attached to the methoxy group is expected around δ 160 ppm.

-

Aromatic CH: Expected in the range of δ 100-120 ppm.

-

-OCH₃: Expected around δ 55-60 ppm.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][7] The two fluorine atoms in this compound are chemically equivalent and are expected to give a single signal.

-

Ar-F: The chemical shift is predicted to be in the range of -100 to -130 ppm relative to CFCl₃. The signal may show coupling to the aromatic protons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8][9]

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 270.

-

Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), an iodine atom (-I), or a combination of these.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science.[2][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents at the C2 position.[11]

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the C2 position of the benzene ring, providing access to a wide range of aniline derivatives.[12]

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in medicinal chemistry. The introduction of fluorine atoms can improve the pharmacological profile of a drug molecule. For instance, the strategic placement of fluorine can block metabolic pathways, leading to increased drug half-life. Furthermore, the difluoromethoxy group is a recognized pharmacophore in medicinal chemistry.[2] The ability to readily introduce various substituents at the C2 position via cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For example, the synthesis of indole derivatives, which are known to have a wide range of biological activities, can be facilitated using this building block.[13][14]

Safety and Handling

As with all organoiodine compounds, this compound should be handled with care in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.

Storage: Store in a cool, dry, and dark place away from light and incompatible materials such as strong oxidizing agents.[16] Aryl iodides can be sensitive to light and may decompose over time, leading to the formation of elemental iodine, which can cause discoloration of the sample.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) can help to prolong the shelf life of the compound.

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to novel and complex molecular structures. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and potential applications. By understanding the properties and handling requirements of this compound, researchers can effectively and safely utilize it to advance their scientific endeavors.

References

- BenchChem. (n.d.). Common pitfalls in handling iodinated organic compounds. Retrieved from https://www.benchchem.

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from https://calibrechem.

- PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67555893

- ChemicalBook. (2023, January 11). This compound. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02118318.htm

- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2778221

- Apollo Scientific. (n.d.). This compound. Retrieved from https://www.apolloscientific.co.uk/cas/1140622-69-0

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. Retrieved from https://patents.google.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/65e96a2d2108785165d3a5e8

- Thermo Fisher Scientific. (n.d.). Aryl iodides. Retrieved from https://www.thermofisher.com/us/en/home/chemicals/reagents/organic-reagents/building-blocks/aryl-halides/aryl-iodides.html

- Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide. Retrieved from https://patents.google.

- ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... Retrieved from https://www.researchgate.net/figure/a-Applications-of-gem-difluoro-olefins-in-medicinal-chemistry-b-Synthesis-methods-for_fig1_332768131

- BLDpharm. (n.d.). 886762-68-1|1,3-Difluoro-5-iodo-2-methoxybenzene. Retrieved from https://www.bldpharm.com/products/886762-68-1.html

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/DBP73nspCOm

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum. Retrieved from https://spectrabase.com/spectrum/9oMoyILtF0P

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/9oMoyILtF0P

- Sigma-Aldrich. (2015, July 23). Applications of Fluorine in Medicinal Chemistry. Retrieved from https://www.sigmaaldrich.

- ResearchGate. (n.d.). Hiyama cross‐coupling reaction of 4‐iodoanisole with trimethoxyphenylsilane. Retrieved from https://www.researchgate.net/figure/Hiyama-cross-coupling-reaction-of-4-iodoanisole-with-trimethoxyphenylsilane_fig3_332768131

- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from https://commons.lib.jmu.edu/honors201019/232/

- PubMed Central. (n.d.). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4159670/

- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling between aniline and iodoanisole using the TMSC. Reactions performed on a 3.0 mmol scale. Retrieved from https://www.researchgate.net/figure/Pd-catalyzed-cross-coupling-between-aniline-and-iodoanisole-using-the-TMSC-Reactions_fig2_332768131

- Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from https://www.broadinstitute.org/files/shared/metabolomics/slides/MassSpec_Proteomics_Intro_Broad_Metabolomics.pdf

- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf

- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-iodo-2-methylbenzene. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/791889

- ChemRxiv. (n.d.). Proteomic database search engine for two-dimensional partial covariance mass spectrometry. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c755290f68c55845041a7f

- PubMed Central. (n.d.). Mass Spectrometry for Proteomics. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2642903/

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organic_Reactions/Organometallic/Suzuki-Miyaura_Coupling

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from https://www.researchgate.net/publication/221915988_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals

- MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from https://www.mdpi.com/1420-3049/23/10/2696

- ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from https://www.researchgate.net/publication/283849646_Palladium-Catalyzed_Cross-Coupling_Reactions_of_Perfluoro_Organic_Compounds

- BLDpharm. (n.d.). 910787-71-2|1,3-Difluoro-5-iodo-2-(trifluoromethyl)benzene. Retrieved from https://www.bldpharm.com/products/910787-71-2.html

- SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from https://spectrabase.com/spectrum/3vLFFH4l3Zd

- SpectraBase. (n.d.). 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/JcpqTQM08ZU

- The Royal Society of Chemistry. (2006). The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). Retrieved from https://www.rsc.

- PubMed. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31153926/

- MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from https://www.mdpi.com/1420-3049/28/14/5495

- BLDpharm. (n.d.). 66684-63-7|1,4-Difluoro-2-methoxy-5-nitrobenzene. Retrieved from https://www.bldpharm.com/products/66684-63-7.html

- SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/Lh3Yl7fYNLC

- BenchChem. (n.d.). Application Notes and Protocols: 4,5-Dichloro-2,2-difluoro-1,3-dioxolane in Materials Science. Retrieved from https://www.benchchem.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 4. 1140622-69-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 1140622-69-0 [chemicalbook.com]

- 6. This compound | C7H5F2IO | CID 67555893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadinstitute.org [broadinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Difluoro-1-iodo-4,5-dimethoxybenzene | C8H7F2IO2 | CID 177689429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Application of 1,3-Difluoro-2-iodo-5-methoxybenzene

This guide provides comprehensive safety protocols and handling instructions for 1,3-Difluoro-2-iodo-5-methoxybenzene (CAS No. 1140622-69-0), a key intermediate in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure procedural integrity and laboratory safety.

Compound Profile and Strategic Importance

This compound is a poly-substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its functional groups. The iodo-substituent serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are foundational methods for constructing complex molecular architectures.[1][2][3][4][5][6][7][8] The fluorine and methoxy substituents modulate the electronic properties and lipophilicity of the benzene ring, which can enhance the metabolic stability and binding affinity of target molecules in drug discovery.[9]

The precise arrangement of these groups allows for regioselective transformations, making it a valuable building block for creating novel pharmaceuticals and advanced organic materials. Understanding the inherent reactivity of this compound is the first step in appreciating the necessity of the stringent handling protocols outlined in this guide.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before handling this compound. The primary hazards identified from supplier safety data sheets are irritation to the skin, eyes, and respiratory system.[10]

| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Toxicological Profile:

While specific toxicological data for this compound is limited, the general class of halogenated aromatic compounds can exhibit persistence in the environment and may have long-term health effects.[11][12][13][14] The metabolism of fluorinated and iodinated anisole derivatives can be complex, and in some cases, may lead to the release of toxic metabolites.[15][16][17] Therefore, exposure should be minimized as a matter of good laboratory practice.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. The primary directive is to minimize the potential for exposure through engineering controls, with PPE serving as the final barrier.

Primary Engineering Controls

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and containment of any accidental spills.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and accidental contact.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn. It is advisable to wear two pairs of gloves ("double-gloving") when handling the neat compound.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling

-

Pre-use Inspection: Always inspect the container for any signs of damage or leaks before use.

-

Dispensing: Use a spatula or other appropriate tool to dispense the solid compound. Avoid creating dust.

-

Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a well-ventilated fume hood.

-

Post-handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Storage

-

Container: Keep the compound in its original, tightly sealed container.

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Segregation: Store separately from food and other reactive chemicals.

Experimental Protocols: The Rationale in Practice

The utility of this compound as a synthetic building block is best illustrated through its application in cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling, highlighting the causality behind the procedural choices.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene/Ethanol mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., argon or nitrogen). This is crucial because the palladium catalyst in its active Pd(0) state is sensitive to oxygen.

-

Reagent Addition: In the inerted flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base. The order of addition can be important; typically, the solids are added first.

-

Solvent Addition: Add the anhydrous solvent via syringe. The use of anhydrous solvent is necessary to prevent the quenching of reactive intermediates and to ensure the efficiency of the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl iodide to the palladium catalyst.[5]

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the inorganic salts. This typically involves partitioning the mixture between an organic solvent and water.

-

Purification: Purify the crude product by column chromatography to isolate the desired biaryl compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response

-

Small Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect the material in a sealed container for proper disposal.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Exposure Response

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated waste streams should be segregated from non-halogenated waste.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

Häggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Ecology, 17(1), 1-14. Available at: [Link]

-

Fu, J., et al. (2010). Environmental and human exposure to persistent halogenated compounds derived from e-waste in China. Environmental Toxicology and Chemistry, 29(12), 2739-2749. Available at: [Link]

-

Lu, Z., et al. (2025). Atmospheric Fate and Deposition of Polyhalogenated Carbazoles in Urban Environment. Environmental Pollution, 383, 126878. Available at: [Link]

-

Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 111301. Available at: [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available at: [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11220-11244. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Available at: [Link]

-

Wright, S. W., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1188-1200. Available at: [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. Available at: [Link]

-

Yokoyama, Y., & Mochida, T. (1997). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles, 46(1), 141-148. Available at: [Link]

-

Patil, S. A., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(5), 647. Available at: [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(41), 5649-5652. Available at: [Link]

-

Naumann, C., & Sargent, M. V. (1997). The Suzuki-Miyaura Cross-Coupling Reaction. In Modern Carbonyl Olefination (pp. 21-45). Wiley-VCH. Available at: [Link]

-

ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Available at: [Link]

-

Khan, K. M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2938. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link]

Sources

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. fishersci.se [fishersci.se]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. kbfi.ee [kbfi.ee]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological and biochemical effects of retained polyhalogenated hydrocarbons | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Environmental and human exposure to persistent halogenated compounds derived from e-waste in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

The Strategic Application of 1,3-Difluoro-2-iodo-5-methoxybenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on the potential of 1,3-Difluoro-2-iodo-5-methoxybenzene as a versatile building block in medicinal chemistry. The unique arrangement of its functional groups—two fluorine atoms, a methoxy group, and a strategically placed iodine—offers a powerful toolkit for the synthesis of novel, high-value compounds. The difluoro-methoxy substitution pattern provides metabolic stability and modulates electronic properties, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions. This document provides a comprehensive overview of the synthetic utility of this reagent, with a focus on its application in the construction of key structural motifs found in kinase inhibitors and central nervous system (CNS) active agents. Detailed protocols for cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are provided, alongside a discussion of the rationale behind its use in modern drug design.

The Ascendancy of Fluorinated Building Blocks in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on a molecule's biological properties.[2] The strategic placement of fluorine can lead to significant improvements in:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be substantially increased.[3]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, including hydrogen bond donation and dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability. Judicious use of fluorine can optimize a drug's ability to reach its target, including penetration of the blood-brain barrier for CNS-active compounds.

The use of pre-functionalized, fluorinated building blocks, such as this compound, is a dominant strategy in drug discovery, allowing for the efficient and predictable incorporation of these desirable properties into complex molecules.[4]

The 1,3-Difluoro-5-methoxybenzene Scaffold: A Privileged Motif

The 1,3-difluoro-5-methoxybenzene core of the title compound offers a unique combination of electronic and steric properties. The two fluorine atoms, positioned meta to the methoxy group, act as powerful electron-withdrawing groups, influencing the acidity of nearby functionalities and the overall electron distribution of the aromatic ring. The methoxy group, a well-known bioisostere, can participate in hydrogen bonding and is a key feature in many successful drugs.

This substitution pattern is particularly valuable in the design of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The difluoro-methoxy motif can enhance binding affinity and provide metabolic stability at a key interaction point.

-

CNS-Penetrant Agents: The modulation of lipophilicity and the potential for specific interactions with CNS targets make this scaffold an attractive starting point for the development of drugs targeting neurological disorders.

Synthetic Versatility: The Role of the Iodo Group

The true synthetic power of this compound lies in its iodine substituent. As a heavy halogen, iodine is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecular architectures. The following sections detail the most pertinent applications of this building block in C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Caption: Suzuki-Miyaura coupling of this compound.

This transformation is highly tolerant of a wide range of functional groups, making it ideal for the late-stage diversification of complex molecules.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes. These structures are valuable intermediates and are found in a number of biologically active compounds.

Caption: Sonogashira coupling of this compound.

The resulting aryl alkynes can be further functionalized or incorporated into larger scaffolds, expanding the accessible chemical space.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

Caption: Buchwald-Hartwig amination of this compound.

This reaction is particularly relevant for the synthesis of diarylamines, a common feature in many kinase inhibitors.

Potential Therapeutic Applications

The structural motifs accessible from this compound are prevalent in a number of therapeutic areas.

| Therapeutic Area | Target Class | Rationale for Use of the Scaffold |

| Oncology | Kinase Inhibitors | The difluoro-methoxy phenyl group can serve as a hinge-binding motif, while the appended functionality from cross-coupling can target other regions of the ATP-binding site. The fluorine atoms enhance metabolic stability. |

| Neurology | GPCRs, Ion Channels | The modulated lipophilicity and polarity of the scaffold can be tuned to optimize blood-brain barrier penetration for CNS targets. |